(4-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Overview
Description
(4-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is a complex organic compound that features a combination of bromine, fluorine, and nitro functional groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the bromine, fluorine, and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also require stringent purification steps to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the nitro group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the piperazine ring, which is a common motif in bioactive molecules.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an antimicrobial or anticancer agent, although further research is needed to confirm these properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of electron-withdrawing groups like nitro and fluorine.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
What sets (4-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone apart is the combination of bromine, fluorine, and nitro groups on a piperazine scaffold. This unique arrangement of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3O3/c1-12-9-18(16(21)10-17(12)24(26)27)22-7-8-23(13(2)11-22)19(25)14-3-5-15(20)6-4-14/h3-6,9-10,13H,7-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVNPAVHOJEEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)Br)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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